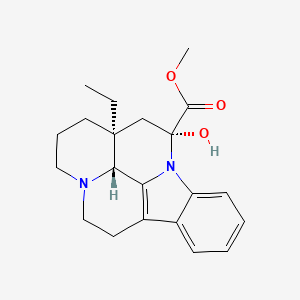
(3R,14R,16S)-Vincamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,14R,16S)-Vincamine is a complex organic compound with a unique structure It is part of the eburnamenine alkaloid family, which is known for its diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,14R,16S)-Vincamine typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the core structure: This involves the construction of the eburnamenine skeleton through a series of cyclization reactions.
Functional group modifications: Introduction of hydroxyl and carboxylic acid groups at specific positions on the core structure.
Esterification: Conversion of the carboxylic acid group to a methyl ester using reagents like methanol and acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes:
Batch processing: Conducting reactions in large reactors with precise control over temperature, pressure, and reaction time.
Purification: Using techniques like crystallization, distillation, and chromatography to isolate the desired product with high purity.
化学反应分析
Types of Reactions
(3R,14R,16S)-Vincamine undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using hydrogen gas and metal catalysts.
Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学研究应用
(3R,14R,16S)-Vincamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (3R,14R,16S)-Vincamine involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interacting with genetic material to influence gene expression.
相似化合物的比较
Similar Compounds
Eburnamenine: The parent compound with a similar core structure.
Vinblastine: A related alkaloid with potent anticancer properties.
Vincristine: Another alkaloid used in cancer therapy.
Uniqueness
(3R,14R,16S)-Vincamine is unique due to its specific functional groups and stereochemistry, which confer distinct biological activities and chemical reactivity compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C21H26N2O3 |
|---|---|
分子量 |
354.4 g/mol |
IUPAC 名称 |
methyl (15S,17R,19R)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate |
InChI |
InChI=1S/C21H26N2O3/c1-3-20-10-6-11-22-12-9-15-14-7-4-5-8-16(14)23(17(15)18(20)22)21(25,13-20)19(24)26-2/h4-5,7-8,18,25H,3,6,9-13H2,1-2H3/t18-,20-,21+/m0/s1 |
InChI 键 |
RXPRRQLKFXBCSJ-SESVDKBCSA-N |
手性 SMILES |
CC[C@@]12CCCN3[C@H]1C4=C(CC3)C5=CC=CC=C5N4[C@@](C2)(C(=O)OC)O |
规范 SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


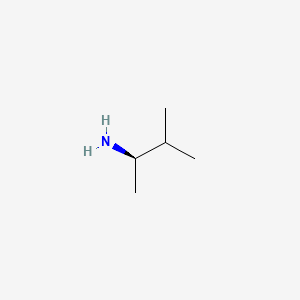
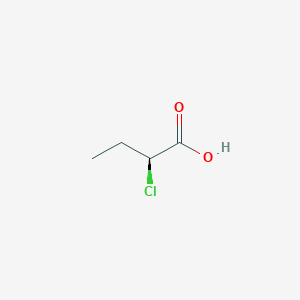

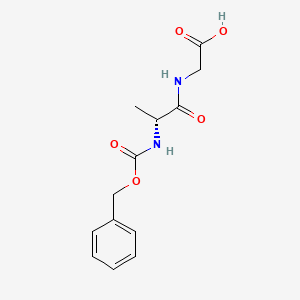
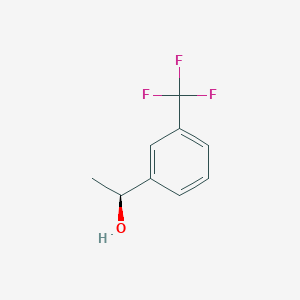


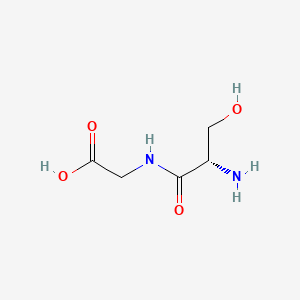
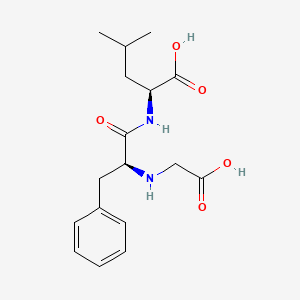

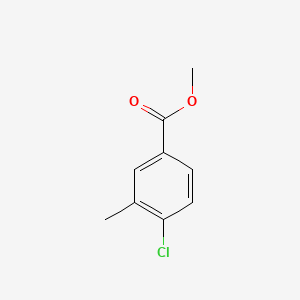
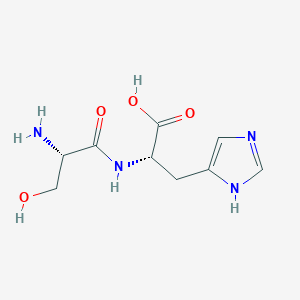
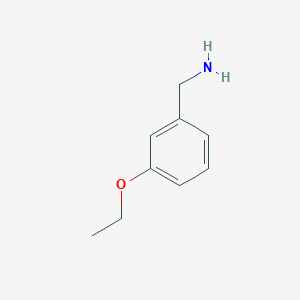
![1-[(4-chloro-3-methylphenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B1353350.png)
